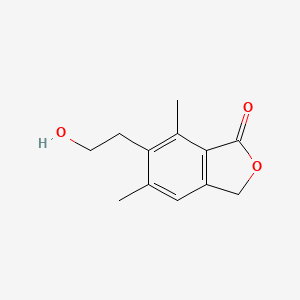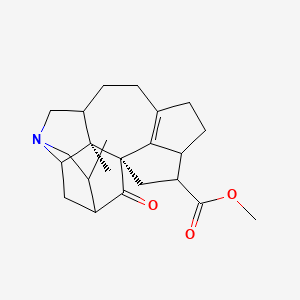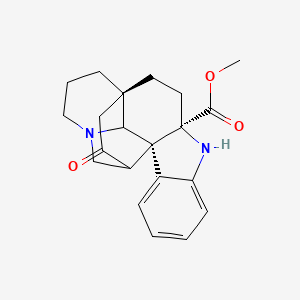
Des-N-(methoxycarbonyl)chanofruticosinic acid methyl ester; Methyl N-(decarbomethoxy)chanofruticosinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (1R,4R,12R)-20-oxo-5,15-diazahexacyclo[11521(1),(1)(2)0?,(1)(2)0?,(1)(1)0(1)?,(2)(1)]henicosa-6(11),7,9-triene-4-carboxylate is a complex organic compound with a unique hexacyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1R,4R,12R)-20-oxo-5,15-diazahexacyclo[11.5.2.1(1),(1)(2).0?,(1)(2).0?,(1)(1).0(1)?,(2)(1)]henicosa-6(11),7,9-triene-4-carboxylate typically involves multiple steps, including the formation of the hexacyclic core and the introduction of functional groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the hexacyclic core through cyclization reactions involving appropriate precursors.
Functional Group Introduction: Addition of functional groups such as the carboxylate and oxo groups through specific reagents and conditions.
Purification: Isolation and purification of the final product using techniques such as chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (1R,4R,12R)-20-oxo-5,15-diazahexacyclo[11.5.2.1(1),(1)(2).0?,(1)(2).0?,(1)(1).0(1)?,(2)(1)]henicosa-6(11),7,9-triene-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can modify the oxo group to hydroxyl or other reduced forms.
Substitution: Substitution reactions can replace specific functional groups with others, altering the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Methyl (1R,4R,12R)-20-oxo-5,15-diazahexacyclo[11.5.2.1(1),(1)(2).0?,(1)(2).0?,(1)(1).0(1)?,(2)(1)]henicosa-6(11),7,9-triene-4-carboxylate has several scientific research applications:
Chemistry: Used as a model compound to study complex ring systems and their reactivity.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism by which methyl (1R,4R,12R)-20-oxo-5,15-diazahexacyclo[11.5.2.1(1),(1)(2).0?,(1)(2).0?,(1)(1).0(1)?,(2)(1)]henicosa-6(11),7,9-triene-4-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs, affecting gene expression and replication.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (1R,4R,12R)-20-oxo-5,15-diazahexacyclo[11.5.2.1(1),(1)(2).0?,(1)(2).0?,(1)(1).0(1)?,(2)(1)]henicosa-6(11),7,9-triene-4-carboxylate
- Methyl (1R,4R,12R)-20-oxo-5,15-diazahexacyclo[11.5.2.1(1),(1)(2).0?,(1)(2).0?,(1)(1).0(1)?,(2)(1)]henicosa-6(11),7,9-triene-4-carboxylate
Uniqueness
The uniqueness of methyl (1R,4R,12R)-20-oxo-5,15-diazahexacyclo[11.5.2.1(1),(1)(2).0?,(1)(2).0?,(1)(1).0(1)?,(2)(1)]henicosa-6(11),7,9-triene-4-carboxylate lies in its hexacyclic structure and the specific arrangement of functional groups, which confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C21H24N2O3 |
|---|---|
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
methyl (1R,4R,12R)-17-oxo-5,14-diazahexacyclo[12.4.3.01,13.04,12.06,11.012,16]henicosa-6,8,10-triene-4-carboxylate |
InChI |
InChI=1S/C21H24N2O3/c1-26-18(25)20-9-8-19-7-4-10-23-12-14(16(24)11-19)21(20,17(19)23)13-5-2-3-6-15(13)22-20/h2-3,5-6,14,17,22H,4,7-12H2,1H3/t14?,17?,19-,20+,21+/m1/s1 |
Clave InChI |
DQJVZFCMYXOSQZ-JRNMCZFWSA-N |
SMILES isomérico |
COC(=O)[C@@]12CC[C@@]34CCCN5C3[C@@]1(C(C5)C(=O)C4)C6=CC=CC=C6N2 |
SMILES canónico |
COC(=O)C12CCC34CCCN5C3C1(C(C5)C(=O)C4)C6=CC=CC=C6N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 2-oxo-9-phenyl-1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B12432509.png)
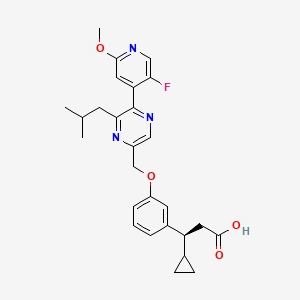
![3-methyl-2-[(1E)-2-nitroethenyl]thiophene](/img/structure/B12432521.png)
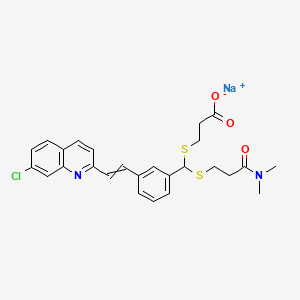
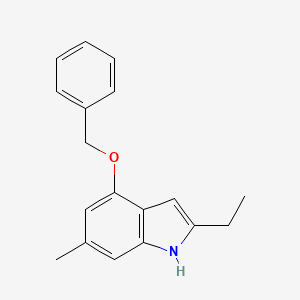
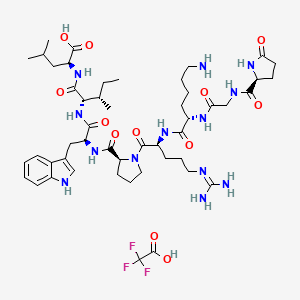

![ethyl N-[2-(aminomethyl)-1-(4-methoxyphenyl)-3-methylbutyl]carbamate](/img/structure/B12432560.png)

